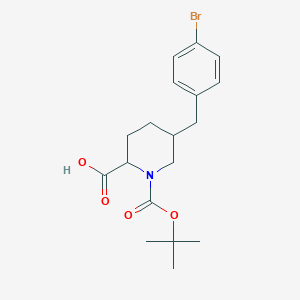

(5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid

説明

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzyl substituent, and a carboxylic acid functional group. Piperidine derivatives are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

特性

IUPAC Name |

5-[(4-bromophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO4/c1-18(2,3)24-17(23)20-11-13(6-9-15(20)16(21)22)10-12-4-7-14(19)8-5-12/h4-5,7-8,13,15H,6,9-11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTOUWMSIYMCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

Introduction of the Boc Protecting Group: The Boc group is introduced to protect the amine functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Bromobenzyl Substitution: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the piperidine derivative.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

科学的研究の応用

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a precursor for drug development.

Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with biological targets. The bromobenzyl group may enhance the compound’s binding affinity and specificity for certain receptors or enzymes.

類似化合物との比較

Similar Compounds

- (2S,5R)-1-Boc-5-(4-Chloro-benzyl)-piperidine-2-carboxylicacid

- (2S,5R)-1-Boc-5-(4-Methyl-benzyl)-piperidine-2-carboxylicacid

- (2S,5R)-1-Boc-5-(4-Fluoro-benzyl)-piperidine-2-carboxylicacid

Uniqueness

(2S,5R)-1-Boc-5-(4-Bromo-benzyl)-piperidine-2-carboxylicacid is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties compared to its chloro, methyl, and fluoro analogs. The bromine atom can participate in halogen bonding and influence the compound’s reactivity and interactions with biological targets.

生物活性

(5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid is a derivative of pipecolic acid, which is a non-proteinogenic amino acid known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.

Chemical Structure

The compound can be characterized by its structure, which includes a Boc (tert-butyloxycarbonyl) protecting group and a 4-bromo-benzyl moiety attached to the pipecolic acid framework. The general structure can be represented as follows:

Antitumor Activity

Recent studies have demonstrated that pipecolic acid derivatives exhibit significant antitumor properties. For instance, (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid has shown cytotoxic effects against various cancer cell lines. In vitro assays revealed that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and the modulation of cell cycle regulators.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Induction of apoptosis via caspase activation |

| A549 | 12.8 | Cell cycle arrest at G2/M phase |

| MCF-7 | 18.5 | Inhibition of proliferation and migration |

Neuroprotective Effects

Pipecolic acid and its derivatives have been implicated in neuroprotection. The compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Studies indicate that it may enhance the expression of neuroprotective factors such as brain-derived neurotrophic factor (BDNF) and reduce levels of pro-inflammatory cytokines.

The biological activity of (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid can be attributed to its interaction with various molecular targets:

- NMDA Receptors : Some studies suggest that pipecolic acid derivatives may act as NMDA receptor antagonists, modulating excitatory neurotransmission and providing neuroprotective effects.

- Antioxidant Activity : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress in neuronal cells.

Case Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cells (MCF-7), treatment with (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid resulted in a significant decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers, confirming that the compound effectively induced programmed cell death.

Case Study 2: Neuroprotection

A separate investigation focused on the neuroprotective effects of pipecolic acid derivatives in a rat model of ischemic stroke. Administration of (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid resulted in reduced infarct size and improved neurological scores compared to control groups.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving the stereochemical integrity of (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid?

- Methodological Answer : The synthesis requires careful protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups and stereoselective alkylation at the 5-position. Techniques like chiral auxiliaries or asymmetric catalysis can ensure the (S)-configuration. For example, Boc protection is commonly applied to stabilize amines during reactions, as seen in related piperidine derivatives . Analytical methods such as chiral HPLC or X-ray crystallography are critical for verifying stereochemistry .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while nuclear magnetic resonance (NMR) spectroscopy (especially and ) resolves stereochemistry and substituent positions. Purity can be assessed via reversed-phase HPLC with UV detection (>95% purity thresholds are typical, as noted in catalogs) .

Advanced Research Questions

Q. How does the 4-bromo-benzyl substituent influence the compound’s reactivity in enzyme inhibition studies?

- Methodological Answer : The bromine atom enhances electrophilic character, potentially improving binding to enzyme active sites. For instance, D-Pipecolinic acid derivatives act as substrates for D-amino acid oxidase (DAAO); modifying the benzyl group could alter substrate specificity or inhibition kinetics. Activity assays in lysates (e.g., using fluorogenic substrates) can quantify these effects .

Q. What experimental approaches can resolve contradictions in catalytic activity data when using this compound in asymmetric synthesis?

- Methodological Answer : Contradictions may arise from solvent polarity, temperature, or competing reaction pathways. Systematic studies using design of experiments (DoE) can isolate variables. For example, chiral induction efficiency can be compared in polar aprotic solvents (e.g., DMF) versus non-polar solvents, referencing protocols for related Boc-protected piperidine catalysts .

Q. How can researchers evaluate the metabolic stability of this compound in biological systems?

- Methodological Answer : Incubate the compound with liver microsomes or hepatocytes and monitor degradation via LC-MS/MS. D-Pipecolinic acid is a known human metabolite, so its derivatives may undergo similar pathways (e.g., oxidative deamination). Comparative studies with stable isotope-labeled analogs improve quantification accuracy .

Methodological Considerations

Q. What are best practices for handling air- or moisture-sensitive reactions involving this compound?

- Methodological Answer : Use anhydrous solvents (e.g., THF, DCM) under inert gas (N/Ar). Schlenk lines or gloveboxes prevent decomposition. Safety protocols for brominated compounds (e.g., PPE, fume hoods) are critical, as outlined in safety data sheets for structurally similar bromobenzene derivatives .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model binding affinities and conformational stability. Parameterize the bromobenzyl group using density functional theory (DFT) to refine charge distributions .

Data Interpretation and Optimization

Q. What strategies optimize the yield of (5S)-1-Boc-5-(4-Bromo-benzyl)-D-Pipecolinic acid in multi-step syntheses?

- Methodological Answer : Monitor intermediates via TLC or inline IR spectroscopy. Optimize Boc deprotection steps using acidic conditions (e.g., TFA/DCM) and quench with aqueous bases. Catalytic hydrogenation may reduce side reactions in benzyl group introductions .

Q. How do researchers address solubility challenges in aqueous assays for this hydrophobic compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。